
5-Butoxy-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a butoxy group, a trifluoromethyl group, and a dihydroisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the butoxy and trifluoromethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dihydroisoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, while the dihydroisoxazole ring can participate in various chemical reactions. These interactions can modulate biological pathways and lead to desired effects.
Comparación Con Compuestos Similares
Similar Compounds
5-butoxy-3,3-bis(trifluoromethyl)-1,2-dithiolane: Similar in structure but contains a dithiolane ring instead of a dihydroisoxazole ring.
3,4-dichloro-5-hydroxy-2(5H)-furanone: Contains a furanone ring and different functional groups.
Uniqueness
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole is unique due to its combination of a butoxy group, a trifluoromethyl group, and a dihydroisoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
32990-23-1 |
|---|---|
Fórmula molecular |
C8H12F3NO2 |
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
5-butoxy-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H12F3NO2/c1-2-3-4-13-7-5-6(12-14-7)8(9,10)11/h7H,2-5H2,1H3 |
Clave InChI |
GFORBNVYSDCOJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CC(=NO1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


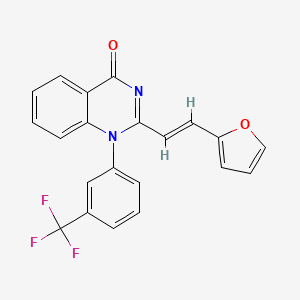
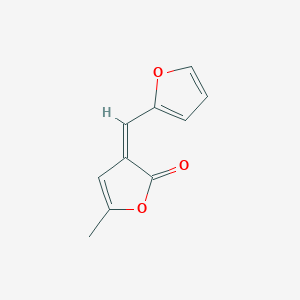
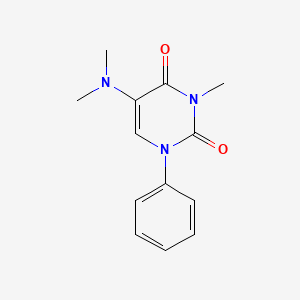


![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)

![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
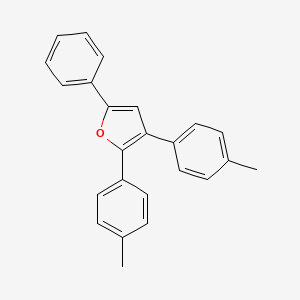
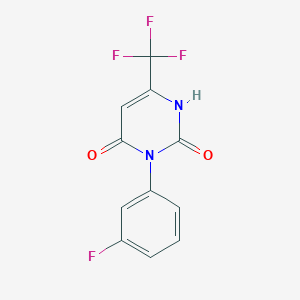


![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)
